2-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1,3-thiazolidin-4-one
Description
2-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a central thiazolidin-4-one core substituted with a 1,3-benzodioxole group at position 2 and a 4-chlorophenyl moiety at position 2. Computational studies on its derivatives suggest compliance with Lipinski’s Rule of Five, indicating favorable drug-like properties such as oral bioavailability .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3S/c17-11-2-4-12(5-3-11)18-15(19)8-22-16(18)10-1-6-13-14(7-10)21-9-20-13/h1-7,16H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDXDEFMFNFZQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388122 | |
| Record name | 4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93080-94-5 | |
| Record name | 4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 4-chlorophenyl isothiocyanate in the presence of a base, followed by cyclization to form the thiazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzodioxole or chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidin-4-one derivatives exhibit diverse biological activities depending on their substituents. Below is a systematic comparison of 2-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1,3-thiazolidin-4-one with structurally or functionally analogous compounds:
Key Comparative Insights
Substituent Impact on Activity :
- The 1,3-benzodioxole group enhances lipophilicity and is associated with antimicrobial and enzyme inhibitory activities (e.g., AChE inhibition in vs. antitubercular activity in ).
- Chlorophenyl groups (as in the target compound) may improve target affinity through halogen bonding, whereas pyridine/pyrimidine hybrids (e.g., ) introduce hydrogen-bonding capabilities.
Pharmacokinetic Profiles :
- Derivatives with molecular weights >450 g/mol (e.g., pyrimidine-pyridine hybrids ) may face bioavailability challenges, whereas the target compound (MW ~345 g/mol) adheres more strictly to drug-likeness guidelines.
Mechanistic Diversity: The target compound’s computational bioactivity contrasts with the confirmed immunomodulatory action of ponesimod , demonstrating how minor structural changes (e.g., dihydroxypropoxy vs. benzodioxole) redirect therapeutic applications.
Table 1: Comparative Bioactivity of Selected Thiazolidin-4-one Derivatives
Biological Activity
The compound 2-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H12ClN2O2S
- Molecular Weight : 320.79 g/mol
- CAS Number : Not specified in the sources
Biological Activity Overview
The biological activity of thiazolidinones is well-documented, with studies indicating a broad range of pharmacological effects including:
- Anticancer Activity : Thiazolidinones have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : These compounds exhibit anti-inflammatory properties by modulating inflammatory cytokines and mediators.
- Antimicrobial Activity : Some derivatives demonstrate significant antibacterial and antifungal activities.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : It can interact with various receptors that play a role in cellular signaling related to inflammation and cancer.
- Oxidative Stress Reduction : The compound may possess antioxidant properties that help mitigate oxidative stress, a contributor to various diseases.
Anticancer Studies
Recent studies have highlighted the anticancer potential of thiazolidinones. For example:
- A study demonstrated that thiazolidinone derivatives significantly inhibited the proliferation of several cancer cell lines (e.g., MDA-MB 231 for breast cancer) with IC50 values in the low micromolar range .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB 231 | 8 |
| HCT116 | 6 |
| PC3 | 10 |
Anti-inflammatory Effects
Research indicates that thiazolidinone derivatives can reduce inflammation by decreasing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies showed that these compounds could inhibit NF-kB activation, a key regulator of inflammation .
Antimicrobial Properties
Thiazolidinones have also been evaluated for their antimicrobial activity against various pathogens. One study reported effective inhibition against both Gram-positive and Gram-negative bacteria, indicating their potential as novel antimicrobial agents .
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Anti-inflammatory Mechanism :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
